Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt
Brand Name: Vulcanchem
CAS No.: 67584-51-4
VCID: VC17972842
InChI: InChI=1S/C8H8F9NO4S.K/c1-2-18(3-4(19)20)23(21,22)8(16,17)6(11,12)5(9,10)7(13,14)15;/h2-3H2,1H3,(H,19,20);/q;+1/p-1
SMILES:
Molecular Formula: C8H7F9KNO4S
Molecular Weight: 423.30 g/mol

Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt

CAS No.: 67584-51-4

Cat. No.: VC17972842

Molecular Formula: C8H7F9KNO4S

Molecular Weight: 423.30 g/mol

* For research use only. Not for human or veterinary use.

Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt - 67584-51-4

Specification

CAS No. 67584-51-4
Molecular Formula C8H7F9KNO4S
Molecular Weight 423.30 g/mol
IUPAC Name potassium;2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetate
Standard InChI InChI=1S/C8H8F9NO4S.K/c1-2-18(3-4(19)20)23(21,22)8(16,17)6(11,12)5(9,10)7(13,14)15;/h2-3H2,1H3,(H,19,20);/q;+1/p-1
Standard InChI Key IOVJPAWFAJXXKU-UHFFFAOYSA-M
Canonical SMILES CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K+]

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt features a glycine moiety modified by an ethyl group and a nonafluorobutyl sulfonyl substituent. The potassium ion balances the carboxylate group, enhancing solubility in polar solvents . The nonafluorobutyl chain (C₄F₉) contributes to its hydrophobicity, while the sulfonyl group (-SO₂-) enables electrophilic reactivity.

Table 1: Key Molecular Properties

PropertyValue/Descriptor
Molecular FormulaC₈H₇F₉KNO₄S
Molecular Weight423.30 g/mol
IUPAC NamePotassium 2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetate
SMILESCCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K+]
InChIKeyIOVJPAWFAJXXKU-UHFFFAOYSA-M
CAS Registry Number67584-51-4
PubChem CID23677337

The compound’s fluorinated alkyl chain adopts a helical conformation due to steric hindrance between fluorine atoms, a common trait in perfluorinated compounds . This configuration minimizes electronic repulsion and enhances thermal stability.

Physicochemical Properties

The high electronegativity of fluorine atoms creates a strong dipole moment across the molecule, rendering it both lipophobic and hydrophobic . These properties make the compound resistant to degradation via hydrolysis or microbial action, contributing to its environmental persistence.

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically involves sequential reactions:

  • Sulfonation: Reaction of nonafluorobutanesulfonyl fluoride with ethylamine to form N-ethyl-N-(nonafluorobutylsulfonyl)amine.

  • Glycine Conjugation: Coupling the sulfonamide intermediate with glycine under basic conditions.

  • Potassium Salt Formation: Neutralization with potassium hydroxide to yield the final product.

Precise temperature control (typically 0–5°C) and anhydrous conditions are critical to prevent side reactions, such as hydrolysis of the sulfonyl group.

Industrial Production

Large-scale manufacturing employs continuous flow reactors to optimize yield and purity. Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving >98% purity as verified by high-performance liquid chromatography (HPLC).

Chemical Behavior and Reactivity

Hydrolytic Stability

The sulfonamide linkage (-N-SO₂-) resists hydrolysis under neutral and acidic conditions but undergoes slow cleavage in strongly alkaline environments (pH >12). This stability profile aligns with other PFAS compounds, which exhibit limited reactivity in natural waters .

Nucleophilic Substitution

The electron-deficient sulfonyl group facilitates nucleophilic attack at the sulfur center. For example, reaction with thiols (RSH) yields disulfides (RSSR) and regenerates the sulfinic acid derivative:
RSO2NR’+2RSHRSSR+R’NH2+SO2\text{RSO}_2\text{NR'} + 2 \text{RSH} \rightarrow \text{RSSR} + \text{R'NH}_2 + \text{SO}_2

Coordination Chemistry

The carboxylate group chelates metal ions, forming complexes with divalent cations (e.g., Ca²⁺, Mg²⁺). This property is exploited in industrial applications where metal sequestration is required .

Applications and Uses

Table 2: Primary Industrial Uses

SectorApplicationMechanism of Action
ConstructionAdditive in floor polishesEnhances water repellency via fluorinated tail orientation at interfaces .
Cleaning AgentsSurfactant in specialty detergentsLowers surface tension through sulfonate-carboxylate amphiphilicity .
Polymer ManufacturingPlasticizer for fluoropolymer coatingsImproves flexibility and chemical resistance .

Emerging Biomedical Applications

Preliminary studies suggest potential as:

  • Drug Delivery Vehicles: Fluorinated chains facilitate transmembrane transport of hydrophobic therapeutics.

  • Contrast Agents: Potassium ions enable compatibility with biological systems for imaging applications.

Environmental and Health Considerations

Environmental Persistence

As a PFAS derivative, the compound resists biodegradation due to strong C-F bonds (bond energy ~485 kJ/mol) . Environmental half-life in soil exceeds 5 years, necessitating stringent disposal protocols .

Human Health Risks

RegionRegulatory StatusKey Restrictions
EUREACH Annex XIV (Candidate List)Requires authorization for industrial use .
USATSCA Section 5(b)(4)Mandates EPA notification before manufacturing .
AustraliaIMAP Tier II AssessmentRestricted in consumer products .

Comparative Analysis with Related Compounds

vs. Perfluorooctanesulfonate (PFOS)

ParameterGlycine DerivativePFOS
Carbon Chain LengthC4C8
BiodegradabilitySlightly higher (C4 shorter chain)Extremely persistent
Toxicity ProfileLimited dataDocumented hepatotoxicity

The shorter fluorinated chain may reduce bioaccumulation potential compared to PFOS, though long-term ecological impacts remain uncertain .

Future Research Directions

  • Toxicokinetics: Elucidate absorption, distribution, metabolism, and excretion pathways in mammalian models.

  • Remediation Strategies: Develop advanced oxidation processes (AOPs) for degrading PFAS residues in contaminated sites.

  • Alternative Syntheses: Explore bio-based routes using fluorinases or engineered microorganisms to reduce reliance on petrochemical feedstocks.

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